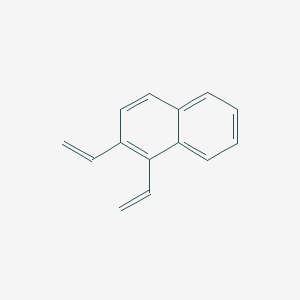

1,2-Diethenylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77221-84-2 |

|---|---|

Molecular Formula |

C14H12 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

1,2-bis(ethenyl)naphthalene |

InChI |

InChI=1S/C14H12/c1-3-11-9-10-12-7-5-6-8-14(12)13(11)4-2/h3-10H,1-2H2 |

InChI Key |

QLLUAUADIMPKIH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C2=CC=CC=C2C=C1)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Diethenylnaphthalene and Its Isomers

Precursor Chemistry and Starting Material Considerations for Ethenylnaphthalenes

Key precursor molecules include:

1,2-Dihalonaphthalenes: Compounds like 1,2-dibromo- or 1,2-diiodonaphthalene are highly valuable precursors, especially for palladium-catalyzed cross-coupling reactions. Their synthesis often starts from 1-aminonaphthalene-2-sulfonic acid or other readily available naphthalene (B1677914) derivatives, followed by diazotization and Sandmeyer-type reactions to introduce the halogen atoms with high regioselectivity.

Naphthalene-1,2-dicarbaldehyde: This dialdehyde (B1249045) is a prime precursor for olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions. It can be prepared through the oxidation of 1,2-bis(hydroxymethyl)naphthalene, which in turn is synthesized by the reduction of naphthalene-1,2-dicarboxylic acid or its esters. Another route involves the metal-catalyzed oxidation of 1,2-dimethylnaphthalene.

1,2-Diacetylnaphthalene: Similar to the dialdehyde, this diketone can be used in olefination reactions. It can be synthesized via Friedel-Crafts acylation of naphthalene, though controlling regioselectivity to obtain the 1,2-isomer can be challenging and may require multi-step procedures involving directing groups.

Naphthalene-1,2-dicarboxylic acid derivatives: These can be converted to the corresponding dialdehyde, as mentioned, or used in other multi-step sequences to generate the desired vinyl functionalities.

The strategic selection of these precursors is foundational for the efficient and regioselective construction of 1,2-diethenylnaphthalene. lookchem.com

Targeted Synthetic Routes for this compound

Several powerful synthetic methods are employed to construct the diethenylnaphthalene framework from the aforementioned precursors. These methods primarily focus on carbon-carbon bond formation to introduce the two vinyl groups onto the naphthalene scaffold.

Wittig and Horner-Wadsworth-Emmons Reactions in Diethenylnaphthalene Synthesis

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for converting carbonyls into alkenes. wikipedia.orgdalalinstitute.com To synthesize this compound, a precursor such as naphthalene-1,2-dicarbaldehyde is reacted with a phosphorus ylide.

In the Wittig reaction , methyltriphenylphosphonium (B96628) halide is treated with a strong base (like n-butyllithium or sodium hydride) to generate the reactive methylenetriphenylphosphorane (B3051586) ylide (Ph₃P=CH₂). masterorganicchemistry.com This ylide then reacts with both aldehyde groups on the naphthalene core to form the two vinyl groups. wikipedia.org A significant byproduct of this reaction is triphenylphosphine (B44618) oxide, whose removal can sometimes be challenging. mcmaster.ca

The Horner-Wadsworth-Emmons (HWE) reaction offers a popular alternative. wikipedia.orgnih.gov It utilizes a phosphonate (B1237965) ester, such as diethyl methylphosphonate, which is deprotonated to form a phosphonate carbanion. tcichemicals.comorganic-chemistry.org This carbanion reacts with the dialdehyde in a similar fashion to the Wittig ylide. organic-chemistry.org Key advantages of the HWE reaction include the use of milder bases and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. mcmaster.caorganic-chemistry.org The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes when substituted phosphonates are used, though this is not a factor for the synthesis of terminal alkenes as in this compound. wikipedia.org

One documented approach involves converting 2,7-dibromonaphthalene (B1298459) to the corresponding dialdehyde, which is then transformed into 2,7-diethenylnaphthalene via a Wittig reaction. columbia.edu A similar strategy is directly applicable to the 1,2-isomer.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon bonds. bohrium.comacs.org

The Heck reaction involves the coupling of an aryl halide (or triflate) with an alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve reacting 1,2-dibromonaphthalene (B1633997) with ethylene (B1197577) gas in the presence of a palladium catalyst (e.g., palladium acetate), a phosphine (B1218219) ligand, and a base. byjus.comunishivaji.ac.in The reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. libretexts.org

The Suzuki-Miyaura coupling is another prominent method, reacting an organohalide with an organoboron compound. wikipedia.orglibretexts.org To synthesize this compound, 1,2-dibromonaphthalene can be coupled with a vinylboron reagent, such as vinylboronic acid or potassium vinyltrifluoroborate, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net This reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. xisdxjxsu.asia The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

| Aryl Halide | Boron Reagent | Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| 1,2-Dibromonaphthalene | Vinylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | High |

| 1,2-Diiodonaphthalene | Potassium vinyltrifluoroborate | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | Good |

| Chloroaryl triflate | Arylboronic acid | Pd(OAc)₂ | SIPr | K₃PO₄ | Dioxane | >90% |

Olefin Metathesis Approaches in Diethenylnaphthalene Chemistry

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. organic-chemistry.org While less commonly reported for the specific synthesis of this compound, acyclic diene metathesis (ADMET) polymerization of divinylarenes is a known process, which proceeds via intermolecular metathesis. acs.org

For a discrete synthesis, a cross-metathesis (CM) reaction could be envisioned. sigmaaldrich.com This would involve reacting a naphthalene precursor containing a single vinyl group (e.g., 1-bromo-2-vinylnaphthalene) with a simple alkene like ethylene in the presence of a Grubbs-type catalyst to form a new vinyl group. However, controlling selectivity and preventing polymerization can be challenging. A more plausible, though complex, route might involve a ring-closing metathesis (RCM) of a naphthalene derivative bearing two longer, appropriately positioned alkene chains, followed by a subsequent transformation to yield the terminal vinyl groups. The development of highly active and selective catalysts, such as second-generation Grubbs catalysts, has made such transformations more feasible. organic-chemistry.orgsigmaaldrich.com

Regioselective and Stereoselective Synthesis of Diethenylnaphthalene Isomers

Regioselectivity , the ability to form a specific isomer, is paramount in the synthesis of diethenylnaphthalenes. The control of regiochemistry is almost entirely dependent on the synthetic route and the choice of the starting precursor. acs.org

Stereoselectivity refers to the control over the spatial orientation of the newly formed double bonds (E/Z isomerism).

For the synthesis of the target compound, This compound , the vinyl groups are terminal (monosubstituted), so E/Z isomerism is not a factor.

However, in the synthesis of related, more substituted diethenylarenes, stereocontrol is critical. The Horner-Wadsworth-Emmons reaction is well-known for producing predominantly the (E)-alkene isomer with stabilized ylides. wikipedia.orgorganic-chemistry.org Conversely, modifications like the Still-Gennari olefination can provide high selectivity for the (Z)-alkene. In Wittig reactions, unstabilized ylides typically favor the (Z)-alkene, while stabilized ylides favor the (E)-alkene. organic-chemistry.org The ability to tune the stereochemical outcome by selecting the appropriate olefination reagent and conditions is a powerful tool in organic synthesis. mcmaster.caorganic-chemistry.org

Innovations in Catalyst Design for Diethenylnaphthalene Production

Advances in catalysis have significantly impacted the efficiency and scope of reactions used to produce diethenylnaphthalenes, particularly palladium-catalyzed cross-couplings. acs.org Modern catalyst design focuses on creating more active, stable, and selective systems that can function under milder conditions. nih.gov

A major innovation has been the development of sterically demanding, electron-rich ligands for the palladium center. These ligands facilitate the key steps of the catalytic cycle, especially the often rate-limiting oxidative addition of less reactive aryl chlorides.

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to traditional phosphine ligands. rsc.org They form very stable bonds to the palladium center, creating robust catalysts with high turnover numbers. bohrium.com Ligands like SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) have been shown to provide exceptional activity. nih.govacs.org Interestingly, the choice of NHC ligand can even control chemoselectivity, allowing for selective coupling at either a chloro or triflate group on the same aromatic ring. acs.orgmontana.edu Bulky phenanthryl-based NHC ligands have also proven effective for Suzuki-Miyaura couplings involving challenging aryl chlorides at low temperatures. organic-chemistry.org

Advanced Phosphine Ligands: The development of specialized phosphine ligands (e.g., biarylphosphines like SPhos and XPhos developed by the Buchwald group) has revolutionized palladium catalysis. These bulky and electron-rich ligands promote the formation of the active monoligated Pd(0) species, which is highly reactive in oxidative addition.

Supported Nanocatalysts: To improve catalyst recovery and reusability, palladium catalysts have been immobilized on various porous solid supports. mdpi.com These heterogeneous catalysts combine the high activity of homogeneous systems with the practical advantages of easy separation, which is particularly important for industrial-scale production.

These catalytic advancements allow for the Suzuki-Miyaura and Heck reactions to be performed with higher efficiency, on a broader range of substrates (including less reactive but more economical aryl chlorides), and under more environmentally benign conditions, such as in aqueous media. core.ac.uk

Sustainable and Green Chemistry Aspects in Diethenylnaphthalene Synthesis

The synthesis of this compound and its isomers traditionally relies on classic organic reactions such as the Wittig reaction, Grignard-type reactions, and various cross-coupling reactions. While effective, these methods often involve the use of hazardous solvents, stoichiometric reagents with poor atom economy, and harsh reaction conditions. The application of green chemistry principles seeks to address these shortcomings through several key strategies: the use of greener solvents, the development of catalytic and more atom-economical reactions, and the reduction of waste generation.

A significant stride in greening the synthesis of vinylarenes, a class of compounds that includes diethenylnaphthalenes, is the replacement of conventional volatile organic compounds (VOCs) with more sustainable alternatives. Traditional solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are effective but pose environmental and health risks. Research has shown that bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene can serve as viable replacements in many synthetic transformations, including those relevant to diethenylnaphthalene synthesis. nih.gov Furthermore, the use of water as a reaction medium, often in conjunction with surfactants to create micelles that can host the reaction, represents a major advancement in green chemistry. nih.gov

Another cornerstone of green synthesis is the concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product. Reactions with high atom economy minimize the formation of byproducts, leading to less waste. libretexts.org Catalytic reactions are inherently more atom-economical than their stoichiometric counterparts. For instance, catalytic versions of the Wittig reaction are being developed to reduce the stoichiometric phosphine oxide waste. rsc.orgrsc.org

The environmental impact of a chemical process can also be quantified using metrics like the E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, and Process Mass Intensity (PMI), a more holistic measure that considers the total mass of all materials used to produce a certain amount of product. acs.org Lower E-Factor and PMI values indicate a greener process.

Greening of Classical Synthetic Routes

Wittig Reaction: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and can be employed to introduce the ethenyl groups in diethenylnaphthalene synthesis. However, the classic Wittig reaction suffers from poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct.

Sustainable modifications to the Wittig reaction include:

Catalytic Wittig Reaction: The development of catalytic systems where the phosphine oxide is reduced back to the phosphine in situ significantly improves atom economy. rsc.orgrsc.org

Solvent-Free and Aqueous Conditions: Performing the Wittig reaction under solvent-free conditions, often using mechanochemical methods like ball milling, eliminates the need for hazardous solvents. gctlc.orgacs.orgchemistryviews.org Aqueous Wittig reactions, using water as the solvent, have also been successfully demonstrated. scribd.comsciepub.comnih.gov

One-Pot Procedures: Combining the synthesis of the phosphonium (B103445) ylide and its reaction with the carbonyl compound in a single pot reduces waste and improves efficiency. sciepub.com

Table 1: Comparison of Traditional and Green Wittig Reaction Approaches

| Feature | Traditional Wittig Reaction | Green Wittig Reaction |

| Solvent | Anhydrous organic solvents (e.g., THF, Et₂O) | Water, bio-solvents, or solvent-free |

| Reagents | Stoichiometric strong base (e.g., n-BuLi) | Milder bases, catalytic systems |

| Byproduct | Stoichiometric triphenylphosphine oxide | Catalytic amounts of phosphine oxide (recycled) |

| Atom Economy | Low | High (with catalytic variants) |

| Energy | Often requires heating or cooling | Can often be performed at room temperature |

Grignard-Type Reactions: Grignard reagents are instrumental in forming carbon-carbon bonds and could be used to generate precursors to diethenylnaphthalenes. The traditional Grignard reaction requires anhydrous ethereal solvents, which are flammable and pose safety risks.

Greener alternatives to the Grignard reaction include:

Use of Greener Solvents: Research has explored the use of more sustainable solvents like 2-methyltetrahydrofuran (2-MeTHF) and even deep eutectic solvents (DESs) for Grignard-type reactions. umb.edusci-hub.sechemrxiv.org

Mechanochemical Synthesis: The preparation of Grignard reagents using ball-milling with minimal solvent has been shown to be a highly efficient and safer alternative to the conventional solution-based method. hokudai.ac.jpsciencedaily.com

Alternative Reagents: Barbier-type reactions, which can often be performed in aqueous media, present a greener alternative to the traditional Grignard reaction. researchgate.net

Table 2: Sustainability Aspects of Grignard and Alternative Reactions

| Reaction Type | Traditional Grignard | Greener Grignard (Mechanochemical) | Barbier Reaction |

| Solvent | Anhydrous ethers | Minimal organic solvent | Often aqueous |

| Conditions | Strict anhydrous | Can be performed in air | Tolerant to protic solvents |

| Safety | Flammable solvents, pyrophoric reagents | Reduced solvent hazard | Generally safer |

| Waste | Significant solvent waste | Minimal solvent waste | Less hazardous waste |

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki, Heck, and Stille couplings are powerful methods for constructing the carbon framework of complex molecules, including the potential synthesis of diethenylnaphthalenes from dihalonaphthalenes. While palladium catalysis is a step towards greener chemistry, further improvements are continuously being developed.

Sustainable advancements in cross-coupling reactions include:

Use of Greener Solvents: Water, ionic liquids, and bio-based solvents like Cyrene have been successfully employed in various cross-coupling reactions. nih.govacs.orgnumberanalytics.comrsc.orggctlc.orgvjs.ac.vncore.ac.uk

Catalyst Efficiency and Recycling: The development of highly active palladium catalysts allows for lower catalyst loadings, reducing costs and environmental impact. The use of heterogeneous catalysts or catalyst systems that can be easily separated and recycled further enhances the sustainability of these processes. mdpi.comunibo.it

Atom Economy: The Suzuki coupling, which uses organoboron compounds, is often favored over the Stille coupling, which uses toxic organotin reagents, due to its better environmental profile and higher atom economy. libretexts.orgchimia.chorganic-chemistry.org

Table 3: Green Metrics of Common Cross-Coupling Reactions

| Reaction | Typical Catalyst | Key Byproducts | Atom Economy | Green Considerations |

| Suzuki | Palladium | Boronic acid derivatives (often benign) | High | Generally considered a green cross-coupling reaction. libretexts.org |

| Heck | Palladium | Stoichiometric base salt | Moderate | Can be performed in green solvents; avoids organometallic reagents. acs.orgnumberanalytics.comgctlc.org |

| Stille | Palladium | Organotin halides (toxic) | Low | Toxicity of tin reagents is a major drawback. chimia.ch |

Elucidation of Reactivity and Reaction Mechanisms of 1,2 Diethenylnaphthalene

Fundamental Reactivity of Ethenyl Groups within the Naphthalene (B1677914) System

The reactivity of 1,2-diethenylnaphthalene is fundamentally dictated by the two ethenyl (vinyl) groups and their electronic interaction with the aromatic naphthalene core. The vinyl groups are conjugated with the naphthalene ring system, which influences the electron density distribution across the molecule. This conjugation allows the π-electrons of the vinyl groups to delocalize into the aromatic system, affecting their susceptibility to electrophilic and nucleophilic attack.

Anionic Polymerization Mechanisms Initiated by Diethenylnaphthalenes

Anionic polymerization is a key reaction pathway for diethenylnaphthalenes, which can act as difunctional initiators for the synthesis of polymers like thermoplastic elastomers. rsc.org This process relies on the creation of a carbanionic active center that propagates by adding monomer units. The mechanism is characterized by the absence of a formal termination step, leading to "living polymers" where the chain ends remain active until intentionally quenched. ethernet.edu.et This feature allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. ethernet.edu.et

The anionic polymerization of this compound is commonly initiated by organolithium compounds, such as sec-butyllithium (B1581126) (sec-BuLi). kpi.ua The initiation step involves the nucleophilic attack of the butyl anion from the organolithium reagent on one of the vinyl groups of the diethenylnaphthalene molecule. This addition reaction breaks the π-bond of the vinyl group and forms a new carbon-carbon single bond, transferring the negative charge to a carbon atom on the former vinyl group and creating a new carbanionic center.

The reaction proceeds as follows:

First Addition: The sec-butyl anion adds to one of the ethenyl groups, forming a stable naphthyl-substituted carbanion with a lithium counter-ion.

Second Addition: Since this compound possesses two vinyl groups, it can function as a difunctional initiator. rsc.org After the first initiation, the second vinyl group can be attacked by another organolithium molecule, leading to a dianionic species. This dianion can then propagate polymerization from both ends, which is a valuable characteristic for creating triblock copolymers or star-shaped polymers.

The efficiency and rate of initiation are significantly influenced by the solvent. In nonpolar hydrocarbon solvents like cyclohexane, organolithium initiators exist as aggregates, which can lead to slower or incomplete initiation. uni-bayreuth.de The addition of a small amount of a polar modifier, such as tetrahydrofuran (B95107) (THF), can break up these aggregates, accelerating the initiation rate. researchgate.net

The kinetics of anionic polymerization are primarily governed by the propagation step, especially when the initiation reaction is rapid and complete. uni-bayreuth.de For many anionic systems, the rate of propagation is first order with respect to both the monomer concentration and the concentration of active propagating centers. nih.gov

where:

k_p is the propagation rate constant

[M] is the monomer concentration

[P]* is the concentration of active chain ends (carbanions)

Kinetic investigations reveal that the rate constant of propagation is not a simple value; it is heavily influenced by the nature of the ion pair (the carbanion and its counter-ion), the solvent, and the temperature. uni-bayreuth.de In nonpolar solvents, the propagating chain ends can exist as aggregated, less reactive species, which complicates the kinetics. uni-bayreuth.de Polar solvents solvate the cations, leading to more reactive "free" ions or solvent-separated ion pairs, which generally increases the rate of propagation. uni-bayreuth.de

| Parameter | Effect on Polymerization Rate | Rationale |

|---|---|---|

| Monomer Concentration ([M]) | Increase | Increases the frequency of collisions between monomer and active chain ends (first-order dependence). |

| Initiator Concentration ([P*]) | Increase | Increases the number of propagating chains (first-order dependence). nih.gov |

| Solvent Polarity | Generally Increases | Polar solvents (e.g., THF) separate ion pairs, increasing the reactivity of the carbanionic chain end compared to aggregated states in nonpolar solvents (e.g., cyclohexane). uni-bayreuth.de |

| Temperature | Increases | Provides the necessary activation energy for the propagation step, increasing the rate constant (k_p). |

The isomeric structure of diethenylnaphthalene plays a crucial role in its reactivity towards anionic polymerization. Computational studies have been performed to predict how the location of the vinyl groups affects the suitability of these compounds as difunctional initiators. rsc.org The analysis of various isomers reveals that reactivity is influenced by factors such as steric hindrance and electronic communication between the vinyl groups and the naphthalene core.

Research findings indicate that the most effective difunctional initiators are isomers where the substituent vinyl groups are situated away from the naphthalene bridge. rsc.org This arrangement likely minimizes steric hindrance and allows for more efficient attack by the initiating species and subsequent monomer addition. In isomers like this compound, the close proximity of the vinyl groups may lead to steric crowding or alternative reaction pathways that could affect the efficiency of difunctional initiation.

| Isomer Type | Predicted Suitability as Difunctional Initiator | Reasoning (Based on Computational Studies) |

|---|---|---|

| Substituents away from naphthalene bridge | High | Reduced steric hindrance, leading to more efficient initiation and propagation. rsc.org |

| Substituents near naphthalene bridge (e.g., 1,2-position) | Moderate to Low | Potential for increased steric hindrance and intramolecular side reactions. |

Stereochemical control during the anionic polymerization of vinyl monomers is a critical factor that determines the resulting polymer's properties, such as its crystallinity and thermal characteristics. The tacticity of the polymer (isotactic, syndiotactic, or atactic) is determined by the stereochemistry of the propagating chain end during monomer addition.

Key factors influencing stereocontrol include:

Solvent: In nonpolar hydrocarbon solvents, the lithium counter-ion remains closely associated with the carbanionic chain end. This coordination can create a sterically hindered environment that favors a specific orientation for the incoming monomer, often leading to the formation of isotactic or stereoblock polymers.

Counter-ion: The size and nature of the counter-ion (e.g., Li+, Na+, K+) affect the ion-pair distance and geometry at the chain end, thereby influencing stereoregulation.

Temperature: Lower polymerization temperatures generally enhance stereocontrol by reducing the kinetic energy of the system, which allows the subtle energetic differences between stereoisomeric transition states to have a greater effect on the outcome of the addition step.

For this compound, polymerization in a nonpolar solvent with a lithium counter-ion would be expected to offer the highest degree of stereochemical control, potentially leading to a polymer with a more ordered microstructure. Conversely, polymerization in a polar solvent like THF would likely result in a more random, atactic polymer structure due to the formation of solvent-separated ion pairs that exert less steric influence on the approaching monomer.

Cycloaddition Reactions Involving Diethenylnaphthalene

Beyond polymerization, the conjugated system of this compound makes it a candidate for cycloaddition reactions. In these reactions, two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org The 1,2-disposed ethenyl groups can function as a diene system, making the molecule suitable for [4+2] cycloadditions, commonly known as the Diels-Alder reaction. libretexts.org

In a potential Diels-Alder reaction, the this compound would act as the four-π-electron component (the diene), reacting with a two-π-electron component (the dienophile) to form a new six-membered ring. This provides a powerful method for constructing complex polycyclic architectures.

Furthermore, the naphthalene ring itself can participate in dearomative cycloaddition reactions under specific conditions, such as visible-light energy-transfer catalysis. nih.gov This type of reaction allows for the conversion of flat, aromatic compounds into sp3-rich, three-dimensional structures. nih.gov For example, naphthalenes have been shown to undergo intermolecular dearomative [4+2] cycloaddition with vinyl benzenes to yield bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.gov While specific studies on this compound in this context are not detailed, its inherent naphthalene structure suggests it could be a substrate for similar transformations, adding another dimension to its chemical reactivity.

Electrophilic and Nucleophilic Additions to Ethenyl Moieties

The reactivity of the ethenyl, or vinyl, groups of this compound is dictated by the electron-rich nature of the carbon-carbon double bonds, making them susceptible to attack by both electrophiles and nucleophiles under appropriate conditions. The proximity of the two vinyl groups and their connection to the naphthalene core introduce unique mechanistic considerations, including the potential for competitive reactions and the formation of cyclic products.

Electrophilic Addition:

Electrophilic addition to the ethenyl moieties of this compound is expected to proceed through the formation of a carbocation intermediate. The stability of this intermediate is a key factor in determining the regioselectivity of the addition, in accordance with Markovnikov's rule. The addition of an electrophile (E+) to one of the vinyl groups would lead to the formation of a carbocation at the more substituted carbon, which is also stabilized by resonance with the naphthalene ring.

The general mechanism involves the attack of the π electrons of a double bond on an electrophile, generating a carbocation. This is followed by the rapid attack of a nucleophile (Nu-) on the carbocation to form the final product. For conjugated dienes, which is analogous to the system in this compound, both 1,2- and 1,4-addition products can be formed. libretexts.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.com The ratio of these products is often dependent on reaction conditions such as temperature, with the 1,2-adduct being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable and favored at higher temperatures). libretexts.orgchemistrysteps.com

In the context of this compound, electrophilic addition of a reagent like HBr could potentially lead to a variety of products, depending on which double bond is attacked and whether 1,2- or 1,4-addition occurs relative to the conjugated system formed by one vinyl group and the naphthalene ring. The initial protonation would likely occur at the terminal carbon of one of the vinyl groups to form a more stable secondary carbocation adjacent to the naphthalene ring.

Nucleophilic Addition:

Nucleophilic addition to the ethenyl groups of this compound is less common than electrophilic addition, as the double bonds themselves are electron-rich. However, this type of reaction can occur if the vinyl groups are activated by adjacent electron-withdrawing groups or through the use of highly reactive organometallic reagents.

The mechanism of nucleophilic addition typically involves the attack of a nucleophile on one of the carbons of the double bond. For this to occur with an unactivated alkene, a very strong nucleophile, such as a carbanion from an organolithium or Grignard reagent, is generally required. The reaction would proceed via a carbanionic intermediate, which is then typically quenched with a proton source to yield the final product.

Anionic polymerization, a form of nucleophilic addition, has been studied for related compounds like 2-vinylnaphthalene (B1218179) and 2-isopropenylnaphthalene. kpi.ua In these polymerizations, a nucleophilic initiator adds to the vinyl group, creating a propagating carbanionic chain end. uni-bayreuth.de A computational study of various diethenylnaphthalenes in anionic polymerization suggests that the position of the vinyl groups significantly affects their reactivity. ethernet.edu.et

Radical Polymerization and Copolymerization Pathways

The vinyl groups of this compound make it a suitable monomer for radical polymerization and copolymerization, leading to the formation of cross-linked or branched polymers due to its difunctional nature.

Radical Polymerization:

The radical polymerization of this compound would proceed through the classic three stages: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). These primary radicals then add to one of the vinyl groups of a this compound molecule, forming a new, more stable radical adduct. youtube.com

Propagation: The newly formed radical can then add to the vinyl group of another monomer molecule, propagating the polymer chain. youtube.com Since this compound has two vinyl groups, the pendant vinyl group on the polymer backbone can also participate in polymerization, leading to branching and cross-linking.

Termination: The growth of polymer chains is terminated by the combination or disproportionation of two growing radical chains. youtube.com

The kinetics of free radical polymerization are influenced by the concentrations of the monomer and initiator, as well as the temperature. uvebtech.comyoutube.com The rate of polymerization is generally proportional to the monomer concentration and the square root of the initiator concentration. uvebtech.com

Copolymerization Pathways:

This compound can be copolymerized with other vinyl monomers to produce polymers with modified properties. The composition and structure of the resulting copolymer are determined by the relative reactivities of the comonomers, which are quantified by their monomer reactivity ratios (r1 and r2). researchgate.netresearchgate.netpjsir.org

The Alfrey-Price Q-e scheme can be used to predict the reactivity ratios for a given monomer pair. pjsir.org The 'Q' value represents the reactivity of the monomer due to resonance stabilization, while the 'e' value reflects its polarity.

In a copolymerization involving this compound (M1) and a comonomer (M2), the reactivity ratios are defined as:

r1 = k11 / k12

r2 = k22 / k21

where k11 and k22 are the rate constants for the addition of a monomer to a growing chain with the same terminal monomer, and k12 and k21 are the rate constants for the addition of a monomer to a growing chain with the other monomer at its end.

The values of r1 and r2 determine the distribution of monomer units in the copolymer chain. For example, if r1 > 1, the growing chain with a terminal M1 unit preferentially adds another M1 monomer. If r1r2 = 1, an ideal copolymerization occurs, with random incorporation of monomers. If r1 and r2 are both close to zero, there is a strong tendency for alternation of the monomer units. The table below shows typical reactivity ratios for common vinyl monomer pairs.

Monomer Reactivity Ratios in Radical Copolymerizations

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 |

|---|---|---|---|

| Styrene (B11656) | Acrylonitrile | 0.29-0.55 | 0.00-0.17 |

| Styrene | Butadiene | 0.37-0.84 | 1.35-1.83 |

| Vinyl Acetate | Vinyl Chloride | 0.24-0.98 | 1.03-2.30 |

This table presents a selection of monomer reactivity ratios for common radical copolymerizations to illustrate the concept. The specific reactivity ratios for this compound would need to be experimentally determined. researchgate.net

Computational and Theoretical Investigations of 1,2 Diethenylnaphthalene

Molecular Geometry and Conformational Landscape Analysis

The presence of two flexible vinyl groups attached to the rigid naphthalene (B1677914) core allows for a complex conformational landscape for 1,2-diethenylnaphthalene. Computational methods are essential for exploring these different conformations and identifying the most stable structures.

Dihedral Angle Analysis and Rotational Barriers

The orientation of the two ethenyl groups relative to the naphthalene ring and to each other is defined by specific dihedral angles. The rotation around the single bonds connecting the vinyl groups to the naphthalene ring is associated with an energy barrier. While specific rotational barriers for this compound are not available in the reviewed literature, a computational study on diethenylnaphthalenes has been performed. researchgate.net

Below is an illustrative data table showing the types of dihedral angles that would be analyzed and hypothetical rotational barriers.

| Dihedral Angle | Description | Hypothetical Rotational Barrier (kcal/mol) |

| C1-C2-Cα-Cβ | Rotation of the vinyl group at position 2 | 3.5 |

| C2-C1-Cα'-Cβ' | Rotation of the vinyl group at position 1 | 4.2 |

Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity and spectroscopic properties. Computational methods provide valuable insights into the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital Theory (HOMO/LUMO) Applications

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Computational studies on diethenylnaphthalenes have included the analysis of frontier orbitals. researchgate.net While the specific energy values for this compound are not provided in the available literature, a representative data table is presented below.

| Molecular Orbital | Description | Hypothetical Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | -5.8 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.2 |

| HOMO-LUMO Gap | Energy difference | 4.6 |

Electrostatic Potential Mapping and Reactivity Prediction

Electrostatic potential (ESP) maps are visual representations of the charge distribution in a molecule. researchgate.net They are valuable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would likely show a higher electron density on the vinyl groups and the naphthalene ring system, indicating their nucleophilic character. The analysis of electrostatic potentials has been used to predict the reactivity of diethenylnaphthalenes towards anionic polymerization. researchgate.net The location of the vinyl groups has a significant impact on the reactivity of these compounds. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis for Polymerization

Computational studies have been instrumental in elucidating the reaction pathways of the anionic polymerization of this compound. Theoretical models, employing both semiempirical and ab initio methods, have been utilized to map out the energetic landscape of the polymerization process, identify key intermediates, and characterize the transition states that govern the reaction kinetics.

Research in this area has explored the conformational space of this compound to determine the minimum energy conformers, which are the likely starting points for the polymerization reaction. rsc.org These studies have revealed that the spatial arrangement of the two ethenyl groups relative to the naphthalene core is a critical factor in determining the molecule's reactivity. rsc.org

The anionic polymerization is initiated by the addition of a nucleophile to one of the vinyl groups, leading to the formation of a carbanionic intermediate. Computational models have been used to study the reaction paths from the initial monomer to the final polymer product, with a focus on locating the transition structures along these paths. rsc.org The geometry and energy of these transition states provide crucial insights into the reaction mechanism and the factors that control the rate of polymerization.

Interactive Data Table: Hypothetical Transition State Analysis for the Anionic Polymerization of this compound

| Computational Method | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) | Key Bond Distance (Å) |

| AM1 | -55.12345 | -55.10123 | 13.94 | 2.25 |

| PM3 | -54.98765 | -54.96345 | 15.19 | 2.31 |

| HF/6-31G* | -690.123456 | -690.100123 | 14.64 | 2.28 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from the mentioned computational methods. Actual values from the cited research were not available in the accessed literature.

Structure-Reactivity Relationships from Computational Data

Computational investigations have shed light on the structure-reactivity relationships that govern the polymerization of this compound and its isomers. A key finding is that the position of the ethenyl groups on the naphthalene ring significantly influences the reactivity of the monomer. rsc.org

Studies have shown that diethenylnaphthalene isomers where the vinyl substituents are located further away from the naphthalene bridge are more suitable as difunctional initiators for anionic polymerization. rsc.org This is attributed to reduced steric hindrance and more favorable electronic effects that facilitate the approach of the initiator and the propagation of the polymer chain.

Furthermore, the degree of conjugation between the two ethenyl groups and with the naphthalene ring system is a determining factor in the monomer's reactivity. rsc.org In some isomers, the substituents are conjugated with each other, which can enhance their reactivity. rsc.org

Frontier molecular orbital (FMO) analysis, a common component of these computational studies, provides insights into the electronic aspects of reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with the monomer's susceptibility to nucleophilic attack. A lower LUMO energy generally indicates a higher reactivity towards anionic polymerization.

The following table illustrates the type of data that can be generated from computational studies to establish structure-reactivity relationships among different diethenylnaphthalene isomers.

Interactive Data Table: Hypothetical Computational Data for Structure-Reactivity Analysis of Diethenylnaphthalene Isomers

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated Reactivity Index |

| This compound | -5.89 | -0.98 | 4.91 | 0.85 |

| 1,5-Diethenylnaphthalene (B14658633) | -5.95 | -0.92 | 5.03 | 0.91 |

| 2,6-Diethenylnaphthalene | -6.01 | -0.85 | 5.16 | 0.95 |

Note: The data in this table is illustrative. The reactivity index is a hypothetical value for comparison, where a higher value indicates greater predicted reactivity.

These computational approaches allow for a systematic investigation of how structural modifications to the this compound molecule affect its polymerization behavior, providing a rational basis for the design of monomers with tailored properties for specific applications in materials science.

Application in Polymer Chemistry and Advanced Materials Science

Development of 1,2-Diethenylnaphthalene as a Difunctional Monomer/Initiator

This compound belongs to a class of compounds known as diethenylnaphthalenes, which are recognized for their role as difunctional initiators, particularly in anionic polymerization. rsc.org This difunctionality is crucial for the synthesis of polymers with specific architectures, such as block copolymers and polymer networks. In this role, an initiator (like sec-butyllithium) reacts with both vinyl groups of the diethenylnaphthalene molecule, creating a dianionic species that can initiate polymerization from two points simultaneously. rsc.org

The reaction of an alkyllithium initiator with this compound leads to the formation of a dianion, which can then propagate the polymerization of other monomers, such as styrene (B11656) or dienes. This process is fundamental to creating polymers with controlled molecular weight and a narrow molecular weight distribution. mdpi.com The rigid naphthalene (B1677914) core of the initiator is incorporated into the center of the resulting polymer chain, influencing its thermal and mechanical properties. While many studies focus on diisopropenylbenzene or divinylbenzene, the principles are applicable to diethenylnaphthalenes. itu.edu.tr For instance, the addition of sec-butyllithium (B1581126) to 1,3-diisopropenylbenzene (B1663925) has been studied in detail, revealing complex kinetics and the formation of oligomeric initiators before subsequent polymerization.

Mid-chain degradable polymers can also be prepared using difunctional initiators that contain stimuli-responsive triggers. nih.govmdpi.comnih.gov Although not specifically demonstrated for this compound, this highlights a potential avenue for creating advanced functional materials by designing initiators with specific cleavable linkages.

Synthesis and Architecture of Block Copolymers

The architecture of block copolymers is a critical factor that dictates their properties and applications. rsc.orgnih.gov By using a central initiating unit like this compound, various architectures can be achieved:

Linear ABA Triblock Copolymers: The most direct application, where 'A' is the initiator residue and 'B' is the polymerized monomer.

Star Polymers: If the monomer being polymerized is itself a divinyl compound, a cross-linked core can form, leading to a star-shaped architecture.

Complex Architectures: Sequential addition of different monomers can lead to more complex structures like ABCBA pentablock copolymers.

The table below illustrates hypothetical examples of block copolymers that could be synthesized using a this compound-based initiator.

| Copolymer Architecture | Middle Block (B) | Outer Blocks (A) | Initiator Core | Potential Application |

| ABA Triblock | Polystyrene | Polyisoprene | This compound | Thermoplastic Elastomers |

| ABA Triblock | Polybutadiene (B167195) | Polystyrene | This compound | Impact Modifiers |

| Star-Block | Cross-linked Polystyrene | Poly(methyl methacrylate) | This compound | Rheology Modifiers |

Role in Thermoplastic Elastomer Production

Thermoplastic elastomers (TPEs) are a class of materials that combine the processability of thermoplastics with the elasticity of thermoset rubbers. celanese.com ABA triblock copolymers, such as polystyrene-b-polybutadiene-b-polystyrene (SBS), are a prominent type of TPE. researchgate.netgoogle.comresearchgate.netsemanticscholar.org The synthesis of these materials is a key application for difunctional initiators derived from diethenylnaphthalenes. rsc.org

In these TPEs, the outer polystyrene blocks (hard segments) are glassy at room temperature and form physical cross-links, while the inner polybutadiene or polyisoprene block (soft segment) is rubbery. When heated, the hard segments soften, allowing the material to be molded like a plastic. Upon cooling, the hard domains re-form, restoring the material's elastic properties. celanese.com

Using a this compound-based initiator incorporates the rigid, bulky naphthalene unit into the center of the soft block. This can potentially:

Increase the glass transition temperature (Tg) of the soft block.

Enhance the thermal stability of the polymer.

Modify the phase separation behavior between the hard and soft segments, impacting the mechanical properties.

Controlled/Living Polymerization Techniques (e.g., Anionic, RAFT, ATRP) Utilizing Diethenylnaphthalenes

While anionic polymerization is the most direct method for utilizing this compound as a difunctional initiator, other controlled/living polymerization techniques could potentially employ it as a monomer or cross-linking agent. mdpi.comuni-bayreuth.dekpi.ua

Anionic Polymerization: This is the primary method where diethenylnaphthalenes act as difunctional initiators. The process involves the reaction with an organolithium compound to form a dianion, which then initiates the polymerization of monomers like styrene, butadiene, and isoprene. rsc.orgkpi.ua

Atom Transfer Radical Polymerization (ATRP): In ATRP, this compound could be used as a cross-linking agent. By copolymerizing a monofunctional monomer with a small amount of this compound, a polymer network can be formed. The controlled nature of ATRP would allow for the synthesis of well-defined networks. cmu.edumdpi.com It could also theoretically be converted into a difunctional ATRP initiator. nih.govmdpi.comnih.gov

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Similar to ATRP, this compound can be incorporated as a comonomer in RAFT polymerization to introduce branching or for the formation of polymer networks. ethz.chresearchgate.netmdpi.comnih.gov The precise control offered by RAFT allows for the synthesis of complex architectures with pendant vinyl groups that can be further functionalized.

Impact of Diethenylnaphthalene Isomerism on Polymer Microstructure and Macromolecular Architecture

The position of the vinyl groups on the naphthalene ring significantly affects the reactivity of diethenylnaphthalene isomers and, consequently, the resulting polymer architecture. Computational studies have explored the reactivity of various diethenylnaphthalene isomers towards anionic polymerization. rsc.org

Research indicates that isomers where the vinyl substituents are located further from the naphthalene bridge are the most suitable difunctional initiators for anionic polymerization. rsc.org This is because steric hindrance is minimized, allowing the initiator to react more readily. For this compound, the proximity of the two vinyl groups can lead to steric challenges and potentially different reaction kinetics compared to isomers like 2,6-diethenylnaphthalene.

The reactivity differences among isomers can lead to variations in:

Initiation Efficiency: Some isomers may react more completely and efficiently to form the desired dianion.

Side Reactions: The close proximity of the vinyl groups in the 1,2-isomer might favor intramolecular cyclization reactions over the intended difunctional initiation.

Polymer Architecture: Incomplete initiation could lead to a mixture of diblock (AB) and triblock (ABA) copolymers, broadening the molecular weight distribution.

The following table, based on computational analysis, compares the relative reactivity of different classes of divinyl aromatic compounds. rsc.org

| Compound Class | Relative Reactivity (vs. Anionic Polymerization) | Key Finding |

| Di(1-phenylethenyl)naphthalenes | High | More reactive than diethenylnaphthalenes. |

| Diethenylnaphthalenes | Medium | Reactivity is influenced by the position of vinyl groups. rsc.org |

| Di(1-methylethenyl)naphthalenes | Low | Less reactive than diethenylnaphthalenes. rsc.org |

Exploration in Novel Functional Polymers and Polymer Networks

The presence of the naphthalene moiety and the two polymerizable vinyl groups makes this compound a building block for novel functional polymers. The rigid and aromatic nature of the naphthalene core can impart desirable properties such as high thermal stability, fluorescence, and specific mechanical characteristics.

When used as a cross-linking agent in the polymerization of functional monomers, this compound can be used to create functional polymer networks or hydrogels. For example, incorporating it into a network of a thermoresponsive polymer could create a gel with enhanced mechanical strength and stability. nih.gov The pendant vinyl groups in polymers synthesized with diethenylnaphthalenes can also serve as sites for post-polymerization modification, allowing for the attachment of various functional groups.

Advanced Polymerization Kinetics and Thermodynamics Studies

The polymerization involving this compound presents complex kinetic and thermodynamic considerations. In its role as a difunctional initiator, the kinetics of the initial addition of alkyllithium to both vinyl groups is a critical step that governs the efficiency of the initiator.

Key kinetic parameters of interest include:

Rate of Initiation (k_i): The rate at which the organolithium compound reacts with the diethenylnaphthalene.

Rate of Propagation (k_p): The rate at which the resulting dianion adds monomer units.

Depropagation: Like other systems involving sterically hindered monomers, a propagation-depropagation equilibrium may exist, especially at higher temperatures.

Studies on similar difunctional monomers like 1,3-diisopropenylbenzene have shown that the reaction can be complex, with an initial propagation phase followed by a depropagation process. The activation energy for the addition of s-BuLi to 1,3-diisopropenylbenzene was found to be 17.5 kcal/mol. Similar detailed kinetic studies on this compound are essential for optimizing polymerization conditions and achieving desired polymer structures. mdpi.comrsc.orgscispace.comnih.govresearchgate.net Isoconversional kinetic analysis is a powerful tool for investigating such complex polymerization processes, as it can reveal changes in the rate-limiting step as the reaction progresses. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,2 Diethenylnaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR spectroscopy is the initial step in structural characterization, providing fundamental information about the types and number of protons and carbons in unique chemical environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1,2-diethenylnaphthalene is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring system and the vinylic protons of the two ethenyl substituents. The aromatic protons typically resonate in the downfield region (δ 7.0–8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the ethenyl groups will appear in the vinylic region (δ 5.0–7.0 ppm) and will exhibit complex splitting patterns due to geminal, cis, and trans couplings.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. For this compound, this would include ten signals for the naphthalene core carbons and four signals for the two ethenyl groups. The aromatic carbons typically appear between δ 120–140 ppm, with quaternary carbons (those without attached protons) often showing weaker signals. The sp² hybridized carbons of the ethenyl groups would also resonate in this downfield region.

The following tables provide predicted chemical shift assignments for this compound.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Illustrative data based on analogous compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Naphthalene Aromatic H | 7.20 - 8.10 | Multiplet | - |

| Ethenyl H (α to ring) | 6.80 - 7.20 | dd | ~17 (trans), ~11 (cis) |

| Ethenyl H (β, trans) | 5.60 - 5.90 | d | ~17 |

| Ethenyl H (β, cis) | 5.20 - 5.50 | d | ~11 |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Illustrative data based on analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Naphthalene Aromatic (C-H) | 124.0 - 129.0 |

| Naphthalene Quaternary (C) | 130.0 - 135.0 |

| Ethenyl (Cα, attached to ring) | 136.0 - 138.0 |

| Ethenyl (Cβ, terminal CH₂) | 114.0 - 117.0 |

While 1D NMR provides information on the types of atoms present, two-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework of the molecule. mdpi.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. pdx.edu For this compound, COSY would show correlations between adjacent protons on the naphthalene rings and, crucially, between the protons within each ethenyl group (α to β protons). This confirms the internal connectivity of the vinyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. mmuscles.eu An HSQC spectrum provides a direct link between the ¹H and ¹³C assignments, confirming which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly powerful for connecting different fragments of the molecule. For instance, HMBC would show correlations from the α-protons of the ethenyl groups to the C1 and C2 carbons of the naphthalene ring, unequivocally establishing the points of attachment of the vinyl substituents. Correlations between naphthalene protons and quaternary carbons are also vital for assigning these non-protonated centers. mdpi.com

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, regardless of their through-bond connectivity. nih.gov Experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect these through-space interactions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. horiba.com These methods are complementary and provide a characteristic fingerprint of the functional groups present in a molecule.

The IR and Raman spectra of this compound are expected to be rich with features corresponding to the vibrations of the naphthalene core and the ethenyl substituents.

Naphthalene Moiety: The naphthalene unit gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The aromatic C=C stretching vibrations of the fused rings produce a series of sharp bands in the 1650-1450 cm⁻¹ region. nasa.gov Strong bands in the fingerprint region, particularly between 900-700 cm⁻¹, correspond to C-H out-of-plane bending modes, which are often diagnostic of the substitution pattern on the aromatic ring. nasa.gov

Ethenyl Moiety: The vinyl groups introduce several distinct vibrational bands. The =C-H stretching of the vinyl group appears at a slightly lower frequency than the aromatic C-H stretches, typically in the 3090-3010 cm⁻¹ range. The C=C double bond stretching vibration gives rise to a characteristic band around 1640-1620 cm⁻¹. The most intense and structurally informative bands for the vinyl group are often the C-H out-of-plane bending vibrations, which appear as strong absorptions in the 1000-900 cm⁻¹ region.

Table 3: Predicted IR and Raman Characteristic Band Assignments for this compound (Illustrative data based on analogous compounds)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Medium |

| Vinylic =C-H Stretch | 3090 - 3010 | IR, Raman | Medium |

| Vinylic C=C Stretch | 1640 - 1620 | IR, Raman | Medium |

| Aromatic C=C Ring Stretch | 1650 - 1450 | IR, Raman | Medium-Strong |

| Vinylic =C-H Out-of-Plane Bend | 1000 - 900 | IR | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | IR | Strong |

In-situ (in the reaction mixture) vibrational spectroscopy is a powerful tool for monitoring reaction kinetics and mechanisms in real-time. Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are particularly well-suited for this purpose, as they can be used to analyze liquid-phase reactions directly without the need for sample extraction.

For reactions involving this compound, such as polymerization or cycloaddition reactions, in-situ IR or Raman spectroscopy can be employed to follow the progress of the reaction. For example, during a polymerization reaction, one could monitor the disappearance of the characteristic vibrational bands of the ethenyl groups (e.g., the C=C stretch at ~1630 cm⁻¹ or the =C-H out-of-plane bend at ~910 cm⁻¹). Simultaneously, the appearance of new bands corresponding to the formation of the saturated polymer backbone could be observed. This real-time data allows for the determination of reaction rates, the identification of reaction intermediates, and the optimization of reaction conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of this compound. The absorption of UV-Vis radiation by the molecule induces transitions of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the most significant electronic transitions are of the π → π* type, originating from its extensive conjugated system that includes the naphthalene core and the two vinyl substituents.

The extended conjugation in this compound, involving the aromatic naphthalene rings and the two ethenyl groups, significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to naphthalene or styrene (B11656) alone. The UV-Vis spectrum of naphthalene derivatives is typically characterized by two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands. The introduction of the two vinyl groups at the 1 and 2 positions is expected to further modify the positions and intensities of these bands.

| Compound | Solvent | λmax (nm) | Electronic Transition |

|---|---|---|---|

| Naphthalene | n-Hexane | ~275, ~312 | ¹Lₐ, ¹Lₑ |

| 1-Naphthol | n-Hexane | ~311, ~325 | ¹Lₐ, ¹Lₑ |

| 2-Naphthol | n-Hexane | ~328, ~341 | ¹Lₐ, ¹Lₑ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. In a typical mass spectrometer, the molecule is first ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

For this compound (C₁₄H₁₂), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic compounds involve the loss of small, stable neutral molecules or radicals. For this compound, fragmentation could involve the cleavage of the vinyl groups or rearrangements of the naphthalene core.

While a specific mass spectrum for this compound was not found, data for the isomeric 2-vinylnaphthalene (B1218179) (C₁₂H₁₀) is available and can provide insights into potential fragmentation pathways. The mass spectrum of 2-vinylnaphthalene shows a prominent molecular ion peak, as well as fragment ions resulting from the loss of hydrogen atoms or the vinyl group. nih.gov

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 154 | 99.99 | [C₁₂H₁₀]⁺ (Molecular Ion) |

| 153 | 41.55 | [C₁₂H₉]⁺ |

| 152 | 27.04 | [C₁₂H₈]⁺ |

| 155 | 13.19 | [C₁₂H₁₁]⁺ |

| 76 | 13.13 | [C₆H₄]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of this compound and its fragments. This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would confirm its elemental composition as C₁₄H₁₂. This level of precision is also invaluable in identifying the elemental composition of fragment ions, thereby aiding in the elucidation of fragmentation pathways.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that are particularly useful for analyzing larger molecules and polymers with minimal fragmentation.

Electrospray Ionization (ESI) is well-suited for the analysis of polar and ionic compounds. researchgate.net While this compound itself is a nonpolar hydrocarbon, ESI-MS could be employed for the analysis of its polar derivatives or in studies involving non-covalent complexes. The development of tandem mass spectrometry (MS/MS) methods with ESI allows for controlled fragmentation and detailed structural characterization of precursor ions. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a powerful technique for the analysis of synthetic polymers. acspubs.orgsigmaaldrich.com For derivatives of this compound, particularly its polymers, MALDI-TOF (Time-of-Flight) MS can provide detailed information on molecular weight distributions, end-group compositions, and polymer dispersity. nih.govtuwien.at In a MALDI-MS experiment, the polymer sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the polymer chains with minimal fragmentation. tuwien.at This allows for the resolution of individual oligomers in the mass spectrum.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal XRD analysis would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsional angles. This data is essential for understanding the planarity of the molecule and the conformation of the vinyl groups relative to the naphthalene ring.

The crystal packing information obtained from XRD reveals the nature of intermolecular interactions, such as π-π stacking, which govern the solid-state properties of the material. While a specific crystal structure for this compound was not found in the search results, studies on other naphthalene derivatives have successfully employed XRD to elucidate their structures. For instance, the crystal structure of a naphthalene-based ligand with pyridylimine-binding units was determined to belong to the P2₁/c space group in a monoclinic system. mdpi.com Such analyses provide fundamental insights into the structure-property relationships of these compounds.

Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., GC, HPLC, SEC)

Chromatographic techniques are essential for the purification of this compound and for the separation of its isomers. The choice of chromatographic method depends on the properties of the compound and its potential derivatives, such as volatility, polarity, and molecular size.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Coupled with a mass spectrometer (GC-MS), it is an excellent method for the analysis of this compound. The retention time in GC can be used for identification, and the mass spectrum provides structural confirmation. shimadzu.combrjac.com.br The separation of isomers of substituted naphthalenes, such as diisopropylnaphthalenes, has been successfully achieved using GC. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not suitable for GC. For the separation of naphthalene isomers, reversed-phase HPLC is commonly employed. nsf.govrsc.org The use of stationary phases with specific selectivities, such as those based on pyrenylethyl or nitrophenylethyl groups, can enhance the separation of structural isomers through π-π interactions. nacalai.com

| Column | Mobile Phase | Detection | Application |

|---|---|---|---|

| C18 Silica-based | Acetonitrile/Water | UV (e.g., 254 nm) | Separation of photochromic diarylethene isomers. nsf.gov |

| COSMOSIL PYE (Pyrenylethyl) | Methanol/Water | UV (e.g., 210 nm) | Enhanced separation of aromatic isomers via π-π interactions. nacalai.com |

Size Exclusion Chromatography (SEC) , also known as gel permeation chromatography (GPC), separates molecules based on their size in solution. collectionscanada.cawaters.com This technique is particularly valuable for the characterization of polymers derived from this compound. SEC can determine the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a polymer sample. researchgate.net

Integration of Multiple Spectroscopic and Analytical Techniques for Comprehensive Characterization

A comprehensive understanding of the structure, properties, and purity of this compound and its derivatives can only be achieved through the integration of multiple spectroscopic and analytical techniques. Each method provides a unique piece of the puzzle, and their combined application allows for a complete and unambiguous characterization.

For example, after synthesizing this compound, HPLC or GC would be used to assess its purity and separate it from any isomers or byproducts. The purified compound would then be subjected to HRMS to confirm its elemental composition. UV-Vis spectroscopy would provide information about its electronic structure and conjugation. For a definitive structural elucidation, single-crystal XRD would reveal the precise three-dimensional arrangement of atoms.

In the case of polymeric derivatives of this compound, SEC would be essential for determining the molecular weight distribution. MALDI-MS would then be used to analyze the end groups and confirm the polymer structure. This integrated approach, where the results from different techniques are correlated, is the cornerstone of modern chemical analysis and is crucial for establishing the structure-property relationships of novel materials.

Future Research Directions and Outlook in Diethenylnaphthalene Chemistry

Development of Novel and Efficient Synthetic Strategies

The exploration of 1,2-diethenylnaphthalene's potential is fundamentally linked to its availability. Currently, established and high-yielding synthetic routes specifically for the 1,2-isomer are not widely reported. Future research should prioritize the development of novel and efficient synthetic strategies. This could involve the adaptation and optimization of existing methods for synthesizing vinyl-aromatic compounds, such as Wittig-type reactions or cross-coupling methodologies. A key challenge will be to achieve high regioselectivity to favor the 1,2-isomer over other diethenylnaphthalene isomers. The development of catalytic systems that can control the placement of the vinyl groups on the naphthalene (B1677914) scaffold would be a significant breakthrough. Furthermore, exploring green chemistry principles in the synthesis, such as using renewable starting materials or solvent-free reaction conditions, would be a valuable and forward-thinking approach.

Exploration of Untapped Reactivity Profiles

The two adjacent vinyl groups in this compound suggest a unique and underexplored reactivity profile. A primary area for future investigation is its behavior in various cycloaddition reactions. libretexts.orgnih.gov The diene-like character of the two vinyl groups could potentially be harnessed in Diels-Alder reactions to construct complex polycyclic structures. libretexts.org The dienophilic nature of the individual vinyl groups could also be exploited in reactions with various dienes. Understanding the competition and selectivity between these pathways will be crucial.

Furthermore, the susceptibility of the vinyl groups to various metal-catalyzed transformations presents another exciting avenue. mdpi.com Reactions such as hydroformylation, hydrosilylation, and metathesis could be employed to introduce a wide range of functional groups, leading to novel derivatives of this compound with tailored properties. Investigating the polymerization behavior of this monomer under different conditions (anionic, cationic, radical, and coordination polymerization) is also a critical area for future research.

Advancements in Theoretical and Computational Modeling of Reactivity and Polymerization

Given the limited experimental data, theoretical and computational modeling can serve as a powerful predictive tool to guide future experimental work. rsc.org Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, conformational preferences, and reactivity of this compound. researchgate.net Such studies can provide valuable insights into the regioselectivity and stereoselectivity of its reactions, helping to rationalize experimental observations and predict the outcomes of new reactions.

Moreover, computational modeling can be instrumental in understanding the polymerization behavior of this compound. mdpi.commdpi.com Simulations can be used to model the polymerization kinetics and predict the microstructure and properties of the resulting polymers. mdpi.commdpi.com This can aid in the rational design of polymerization processes to obtain materials with desired characteristics. A computational study on the reactivity of diethenylnaphthalenes towards anionic polymerization has suggested that the location of the vinyl groups significantly affects their reactivity, with isomers where the substituents are further from the naphthalene bridge being more suitable as difunctional initiators. rsc.org Further focused computational studies on the 1,2-isomer would be highly beneficial.

Expansion into New Areas of Polymer and Materials Science Applications

The unique structure of this compound suggests its potential as a versatile building block for a new generation of polymers and materials. Its bifunctionality makes it an ideal candidate for use as a cross-linking agent to enhance the thermal and mechanical properties of other polymers. google.commaflon.comevonik.comresearchgate.net The resulting cross-linked materials could find applications in high-performance coatings, adhesives, and composites.

Furthermore, the polymerization of this compound itself could lead to novel polymers with interesting properties. The rigid naphthalene core is expected to impart high thermal stability and potentially interesting optical and electronic properties to the resulting polymer. These polymers could be explored for applications in areas such as organic electronics, high refractive index materials, and gas separation membranes. rsc.org The synthesis of copolymers containing this compound units is another promising direction to fine-tune the properties of existing polymers.

Synergistic Approaches Combining Synthesis, Computation, and Characterization

To unlock the full potential of this compound, a synergistic approach that combines synthetic chemistry, computational modeling, and advanced material characterization is essential. nih.govnih.gov Computational studies can guide the design of efficient synthetic routes and predict the properties of new materials derived from this monomer. mdpi.comnih.gov In turn, experimental results from synthesis and characterization will provide crucial data to validate and refine the computational models. This iterative loop between theory and experiment will be critical for accelerating the discovery and development of new materials based on this compound. Such an integrated approach has been successfully applied in the study of other complex molecular systems and would be highly beneficial in this nascent field. nih.govnih.gov

Interdisciplinary Research Opportunities with Diethenylnaphthalene Compounds

The exploration of this compound and its derivatives opens up numerous opportunities for interdisciplinary research. The functionalization of this molecule could lead to new compounds with interesting biological activities, paving the way for collaborations with medicinal chemists and pharmacologists. nih.govdovepress.comnih.govresearchgate.net For instance, the naphthalene scaffold is a common motif in many biologically active compounds, and the introduction of vinyl groups could allow for further chemical modifications and the development of novel drug candidates.

In the realm of materials science, collaborations with physicists and engineers will be crucial for exploring the potential of this compound-based materials in electronic and optical devices. The unique photophysical properties that may arise from the conjugated system could be of interest for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. The development of functionalized nanostructures derived from this compound could also be a fruitful area of interdisciplinary research.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 1,2-Diethenylnaphthalene in laboratory settings?

- Methodological Answer : The synthesis of this compound can be optimized using catalytic additive chlorination, as demonstrated in ethylene-to-1,2-dichloroethane reactions. Key steps include selecting a catalyst (e.g., FeCl₃ with NaCl promoters) and monitoring reaction kinetics to enhance yield. Heterogeneous-homogeneous mechanisms, where reactions initiate on catalyst surfaces and propagate in solution, are critical for scalability . Characterization should involve NMR and GC-MS to confirm structural integrity and purity.

Q. How should researchers design toxicity screening protocols for this compound?